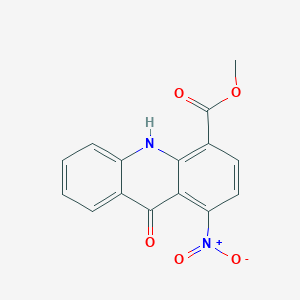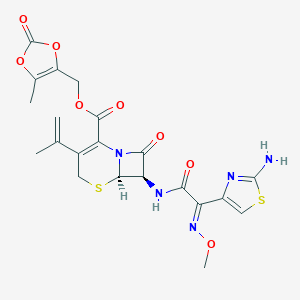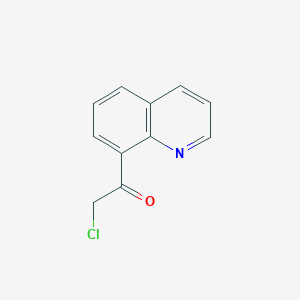
2-Chloro-1-(8-quinolinyl)ethanone
Descripción general
Descripción
2-Chloro-1-(8-quinolinyl)ethanone, also known as CQ, is a chemical compound that has been widely used in scientific research due to its unique properties. CQ is a synthetic molecule that is derived from quinoline and has a chloro group attached to it. It has been shown to have a variety of biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(8-quinolinyl)ethanone is not fully understood, but it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. 2-Chloro-1-(8-quinolinyl)ethanone has also been shown to inhibit autophagy, a process that is involved in the degradation of cellular components. In addition, 2-Chloro-1-(8-quinolinyl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-1-(8-quinolinyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. 2-Chloro-1-(8-quinolinyl)ethanone has also been shown to inhibit autophagy, a process that is involved in the degradation of cellular components. In addition, 2-Chloro-1-(8-quinolinyl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-(8-quinolinyl)ethanone has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. 2-Chloro-1-(8-quinolinyl)ethanone is also relatively stable and can be stored for long periods of time. However, 2-Chloro-1-(8-quinolinyl)ethanone also has some limitations for lab experiments. It has been shown to have toxic effects on some cell types, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-1-(8-quinolinyl)ethanone in scientific research. 2-Chloro-1-(8-quinolinyl)ethanone has been shown to have antimalarial, antitumor, and anti-inflammatory effects, and further research is needed to fully understand its mechanism of action. 2-Chloro-1-(8-quinolinyl)ethanone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy, and further research is needed to explore these applications. Additionally, 2-Chloro-1-(8-quinolinyl)ethanone has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease, and further research is needed to explore this potential.
Aplicaciones Científicas De Investigación
2-Chloro-1-(8-quinolinyl)ethanone has been widely used in scientific research due to its unique properties. It has been shown to have antimalarial, antitumor, and anti-inflammatory effects. 2-Chloro-1-(8-quinolinyl)ethanone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
Número CAS |
129486-81-3 |
|---|---|
Nombre del producto |
2-Chloro-1-(8-quinolinyl)ethanone |
Fórmula molecular |
C11H8ClNO |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
2-chloro-1-quinolin-8-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2 |
Clave InChI |
DQVZSJJKBMELPE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)C(=O)CCl)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)CCl)N=CC=C2 |
Sinónimos |
Ethanone, 2-chloro-1-(8-quinolinyl)- |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)

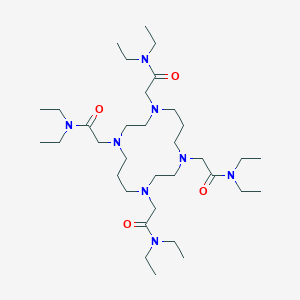
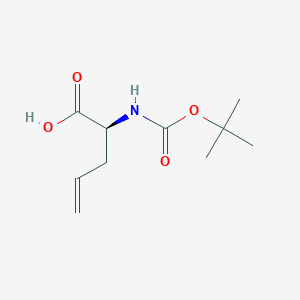
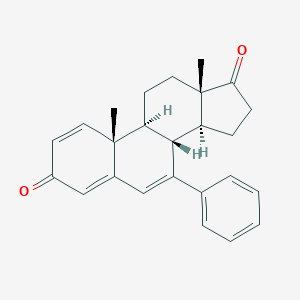

![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)
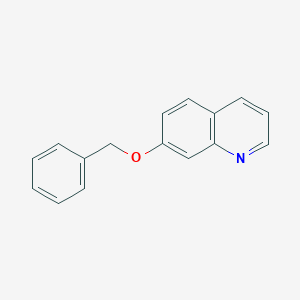
![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
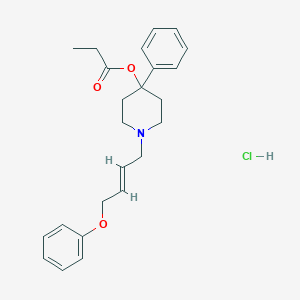
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)
![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)
